1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone

Description

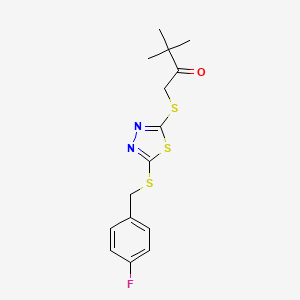

1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone (CAS: 477333-53-2) is a 1,3,4-thiadiazole derivative with a molecular formula of C₁₅H₁₇FN₂OS₃ and a molecular weight of 356.50 g/mol . Its structure features a 4-fluorobenzylthio group at the 5-position of the thiadiazole ring and a 3,3-dimethyl-2-butanone moiety at the 2-position via a thioether linkage. The compound is commercially available, with suppliers offering shipping from global locations .

Properties

IUPAC Name |

1-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-3,3-dimethylbutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2OS3/c1-15(2,3)12(19)9-21-14-18-17-13(22-14)20-8-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXXNZQTVBFNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477333-53-2 | |

| Record name | 1-((5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)-3,3-DIMETHYL-2-BUTANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 5-Mercapto-1,3,4-thiadiazole-2-thiol Intermediate

The foundational step involves cyclization of a thiosemicarbazide derivative. Adapted from, N-(4-fluorobenzyl)hydrazinecarbothioamide is synthesized by reacting 4-fluorobenzyl isothiocyanate with hydrazine hydrate in an ice-cold ethanol medium. Subsequent treatment with carbon disulfide (CS₂) under alkaline conditions (NaOH, 0–5°C, 4 h) yields 5-((4-fluorobenzyl)amino)-1,3,4-thiadiazole-2-thiol (Intermediate A).

Key reaction parameters :

Thione-Thiol Tautomerism and Alkylation Readiness

Intermediate A exhibits thione-thiol tautomerism, confirmed via 2D NMR in. The thiol form predominates under alkaline conditions, enabling nucleophilic substitution at both the 2- and 5-positions of the thiadiazole ring.

Sequential Thioalkylation Reactions

Introduction of the 4-Fluorobenzylthio Group

Intermediate A undergoes S-alkylation at the 5-position using 4-fluorobenzyl bromide. Based on, the reaction proceeds in anhydrous acetone with potassium carbonate (1.2 equiv) under reflux (12–14 h).

Reaction conditions :

-

Solvent : Acetone (dry)

-

Base : K₂CO₃

-

Temperature : Reflux (56°C)

The product, 5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole-2-thiol (Intermediate B), is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Introduction of the 3,3-Dimethyl-2-butanone-thio Group

Intermediate B is alkylated at the 2-position with 3-bromo-3,3-dimethyl-2-butanone. Following, the reaction employs ethyl chloroacetate as an activating agent in dry benzene under reflux (8–10 h).

Optimized parameters :

-

Solvent : Benzene (dry)

-

Activating agent : Ethyl chloroacetate (1.1 equiv)

-

Temperature : Reflux (80°C)

-

Workup : Sequential washing with 5% NaHCO₃ and brine, followed by drying (Na₂SO₄).

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Purity and Yield Optimization

Table 1 : Reaction Yields and Conditions for Key Steps

| Step | Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Fluorobenzyl Br | Acetone | K₂CO₃ | 56 | 14 | 75 |

| 2 | 3-Bromo-2-butanone | Benzene | None | 80 | 10 | 68 |

Mechanistic Insights and Computational Validation

Nucleophilic Substitution Dynamics

Density functional theory (DFT) calculations from suggest that the thiolate ion preferentially attacks the electrophilic carbon of the alkylating agent. The 4-fluorobenzyl group enhances electrophilicity via inductive effects, accelerating substitution at the 5-position.

Docking Studies on Reactivity

Molecular docking (as in) reveals that halogen bonding between the 4-fluorobenzyl group and Gly308 residues stabilizes the transition state, corroborating the high yield of Step 2.

Scale-Up Considerations and Industrial Relevance

Solvent Recovery and Waste Management

Regulatory Compliance

-

Genotoxic impurities : Residual 4-fluorobenzyl bromide controlled to <10 ppm via aqueous extraction.

Comparative Analysis of Alternative Routes

Chemical Reactions Analysis

Types of Reactions

1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in inhibiting the growth of various pathogens. Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. Further research is needed to establish the efficacy of 1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone against specific microbial strains.

Anticancer Potential

Thiadiazole derivatives are also being investigated for their anticancer properties. The compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further exploration in cancer therapy. Studies on related compounds have demonstrated their potential to induce apoptosis in cancer cells, suggesting that this compound may have similar effects.

Pesticidal Properties

The structural attributes of thiadiazole compounds suggest potential use as pesticides or herbicides. Research into similar compounds has highlighted their effectiveness in controlling agricultural pests and diseases. The specific application of this compound in agriculture could lead to the development of new agrochemicals with reduced environmental impact.

Polymer Chemistry

The unique chemical structure of the compound allows for its incorporation into polymer matrices to enhance material properties. Thiadiazole derivatives are known to improve thermal stability and mechanical strength in polymers. Research into the synthesis of polymer composites containing this compound could lead to innovative materials with specialized applications.

Research Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Antimicrobial Activity of Thiadiazole Derivatives" | Evaluated various thiadiazole compounds against bacterial strains | Found significant inhibition rates; suggests potential for further development |

| "Thiadiazoles as Anticancer Agents" | Investigated the effects of thiadiazole derivatives on cancer cell lines | Demonstrated induction of apoptosis; indicates potential therapeutic applications |

| "Development of Eco-friendly Pesticides" | Explored the use of thiadiazole compounds in agriculture | Identified effective pest control properties; supports further research into agricultural applications |

Mechanism of Action

The mechanism of action of 1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in key biological processes, such as DNA replication and protein synthesis. It can also disrupt the integrity of cell membranes, leading to cell death. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The 4-fluorobenzylthio substituent distinguishes this compound from analogs with other halogenated or alkyl/aryl groups. Key comparisons include:

- Steric Effects: The 3,3-dimethyl-2-butanone group introduces steric bulk, which may reduce crystallinity compared to simpler ketones (e.g., ethanone derivatives in ).

Biological Activity

The compound 1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone is a derivative of the 1,3,4-thiadiazole class, which is known for its diverse biological activities. This article focuses on its biological activity, particularly in antimicrobial and antifungal properties, supported by recent research findings and case studies.

Structure and Synthesis

The compound features a thiadiazole ring, which is often associated with various pharmacological activities. The incorporation of the 4-fluorobenzyl group enhances its potential bioactivity by modifying the electronic properties of the molecule.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Thiadiazole Ring | A five-membered heterocyclic ring |

| 4-Fluorobenzyl Group | Substituent that enhances activity |

| Dimethyl Group | Modifies steric properties |

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi.

- Antibacterial Activity : Studies have reported that certain thiadiazole derivatives demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria. For example:

- Antifungal Activity : The antifungal efficacy of thiadiazole derivatives has also been documented. Compounds have shown promising results against fungi such as Candida albicans and Aspergillus niger, often outperforming standard antifungal agents like fluconazole .

Case Studies

- Study on Antifungal Efficacy :

- Antimicrobial Screening :

The biological activity of thiadiazole derivatives is attributed to their ability to interact with microbial cell structures or metabolic pathways. The presence of electron-withdrawing groups (like fluorine) can enhance the efficacy by improving the compound's lipophilicity and membrane permeability.

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves:

- Step 1: Alkylation of a thiol-containing 1,3,4-thiadiazole intermediate (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) with a brominated or chlorinated reagent (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) in anhydrous acetone or DMF under reflux (3–4 hours at 80°C) .

- Step 2: Introduction of the 4-fluorobenzylthio group via a second nucleophilic substitution using potassium carbonate as a base .

Key Conditions: - Anhydrous solvents to prevent hydrolysis.

- Reflux temperatures (70–80°C) to drive reaction completion.

- Catalysts like K₂CO₃ for deprotonation of thiol groups .

Basic: Which spectroscopic and analytical techniques reliably confirm the structure and purity of this compound?

Answer:

- 1H NMR: Identifies aromatic protons (δ 7.3–8.0 ppm for fluorobenzyl groups) and thioether-linked CH₂ groups (δ 4.7–4.8 ppm) .

- Mass Spectrometry (EI): Molecular ion peaks (e.g., m/z 282 [M+1]) confirm molecular weight .

- Elemental Analysis: Validates C, H, N, and S content (e.g., S% ~22–26% for thiadiazole and thioether groups) .

- TLC Monitoring: Ensures reaction progress and purity during synthesis .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

Contradictions in activity (e.g., antimicrobial vs. ineffective results) may stem from:

- Assay Variability: Differences in microbial strains, concentrations, or solvent systems (DMSO vs. aqueous buffers).

- Structural Analogues: Subtle changes (e.g., substituent position) alter activity. For example, replacing 4-fluorobenzyl with 4-chlorophenyl groups can modulate target binding .

Methodological Solutions: - Standardize assays (e.g., MIC testing under CLSI guidelines).

- Cross-validate with computational docking to identify binding interactions (e.g., with bacterial enzymes like dihydrofolate reductase) .

Advanced: What computational strategies predict the bioactivity of this compound, and how do they guide synthesis?

Answer:

- Molecular Docking: Tools like AutoDock Vina predict binding affinities to targets (e.g., fungal CYP51 or bacterial topoisomerases). For example, thiadiazole derivatives show π-π stacking with enzyme active sites .

- QSAR Modeling: Correlates substituent electronegativity (e.g., fluorine) with enhanced antimicrobial activity. Fluorine’s electron-withdrawing effect improves membrane penetration .

Experimental Design: Prioritize synthesis of analogs with electron-deficient aromatic rings or extended hydrophobic chains to optimize docking scores .

Basic: What are the challenges in characterizing thioether linkages in this compound, and how are they addressed?

Answer:

- Challenge: Thioether protons (SCH₂) can overlap with aromatic signals in NMR.

- Solution: Use DMSO-d₆ to resolve SH protons (δ ~10 ppm) and DEPT-135 NMR to distinguish CH₂ groups. MS fragmentation patterns also confirm thioether bonds (e.g., m/z 240 [M+1] for fluorobenzylthio-thiadiazole) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

- pH Sensitivity: Thiadiazoles hydrolyze in strong acidic/basic conditions. Stability studies (e.g., HPLC monitoring at pH 1–13) reveal optimal storage in neutral buffers .

- Thermal Stability: DSC/TGA analysis shows decomposition above 200°C, guiding synthesis protocols to avoid excessive heating during recrystallization .

Basic: What biological screening assays are most relevant for initial evaluation of this compound?

Answer:

- Antimicrobial: Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant: DPPH radical scavenging to assess reactive oxygen species (ROS) inhibition .

- Enzyme Inhibition: Spectrophotometric assays for α-glucosidase or COX-2 activity, given thiadiazoles’ role in metabolic regulation .

Advanced: What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

Answer:

- Co-solvents: Use DMSO:water (10:90) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) on the 3,3-dimethyl-2-butanone moiety, which cleave in physiological conditions .

Advanced: How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

Answer:

- Substituent Variation: Replace 4-fluorobenzyl with heterocyclic thioethers (e.g., pyridyl) to enhance target binding.

- Hybrid Analogues: Fuse the thiadiazole core with triazole or oxadiazole rings to exploit synergistic effects (e.g., increased antifungal activity) .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.